molecular formula ClH2O2P B14694118 Phosphorochloridous acid CAS No. 25404-02-8

Phosphorochloridous acid

Cat. No.: B14694118
CAS No.: 25404-02-8
M. Wt: 100.44 g/mol
InChI Key: DQTRYXANLKJLPK-UHFFFAOYSA-N
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Description

Phosphorochloridous acid (HOClP=O) is a phosphorus oxyacid derivative characterized by a chlorine atom bonded to phosphorus, with the general formula ClP(O)(OH). It is a reactive intermediate in organophosphorus chemistry, often used to synthesize cyclic esters and phosphoramidous acid derivatives via reactions with amines or alcohols . Key structural variants include cyclic esters such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (CAS 14812-59-0) and ethyl isopropenyl ester (CAS 5954-35-8), which exhibit distinct reactivity due to their strained cyclic structures .

Properties

CAS No.

25404-02-8

Molecular Formula

ClH2O2P

Molecular Weight

100.44 g/mol

IUPAC Name

chlorophosphonous acid

InChI

InChI=1S/ClH2O2P/c1-4(2)3/h2-3H

InChI Key

DQTRYXANLKJLPK-UHFFFAOYSA-N

Canonical SMILES

OP(O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorochloridous acid can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl3) with oxygen or sulfur dioxide. The reaction with oxygen is as follows:

PCl3+O2POCl3\text{PCl}_3 + \text{O}_2 \rightarrow \text{POCl}_3 PCl3​+O2​→POCl3​

Another method involves the chlorination of phosphorus acid (H3PO3):

H3PO3+3Cl2POCl3+3HCl\text{H}_3\text{PO}_3 + 3\text{Cl}_2 \rightarrow \text{POCl}_3 + 3\text{HCl} H3​PO3​+3Cl2​→POCl3​+3HCl

Industrial Production Methods: In industrial settings, this compound is typically produced by the chlorination of phosphorus trichloride in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the efficient production of high-purity POCl3.

Chemical Reactions Analysis

Types of Reactions: Phosphorochloridous acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphorus pentachloride (PCl5).

    Reduction: It can be reduced to phosphorus trichloride (PCl3).

    Substitution: It readily undergoes substitution reactions with nucleophiles, such as alcohols and amines, to form esters and amides.

Common Reagents and Conditions:

    Oxidation: Chlorine gas (Cl2) is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas (H2) or metal hydrides can be used as reducing agents.

    Substitution: Alcohols (ROH) and amines (RNH2) are typical nucleophiles used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphorus pentachloride (PCl5)

    Reduction: Phosphorus trichloride (PCl3)

    Substitution: Esters (ROPOCl2) and amides (RNPOCl2)

Scientific Research Applications

Phosphorochloridous acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.

    Biology: It is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleotides.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorochloridous acid involves its ability to act as a phosphorylating agent. It can transfer a phosphoryl group (POCl2) to various substrates, leading to the formation of phosphorylated products. This process is facilitated by the presence of nucleophiles, which attack the phosphorus atom, resulting in the substitution of the chlorine atoms.

Molecular Targets and Pathways: this compound primarily targets nucleophilic sites on molecules, such as hydroxyl groups (-OH) and amino groups (-NH2). The pathways involved in its reactions include nucleophilic substitution and addition-elimination mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Phosphoric Acid (H₃PO₄)

Property Phosphorochloridous Acid (ClP(O)(OH)) Phosphoric Acid (H₃PO₄)
Structure Contains a P–Cl bond Three P–OH bonds, no halogens
Reactivity High: Reacts with amines to form phosphoramidous esters Low: Stable, used as a non-reactive buffer or catalyst
Applications Intermediate in organophosphorus synthesis Industrial (fertilizers, food additives)
Hazards Corrosive, releases HCl upon hydrolysis Mild irritant, low toxicity

This compound’s chlorine substituent increases electrophilicity at phosphorus, enabling nucleophilic substitution reactions absent in phosphoric acid. This makes it valuable for synthesizing phosphoramidous acid derivatives but also more hazardous .

Phosphoramidous Acid Esters

This compound reacts with aliphatic/aromatic amines to form N-substituted cyclic phosphoramidous acid esters (e.g., cyclic tetramethylethylene phosphoramidite). Key differences include:

  • Bonding : Phosphoramidous acid esters replace Cl with N–R groups, reducing electrophilicity .
  • Stability : Phosphoramidous esters are less hydrolytically sensitive due to the absence of P–Cl bonds.
  • Utility : Used as ligands in catalysis, whereas this compound serves as a precursor .

Other Phosphorus Chlorides

o-Phenylene Phosphorochloridite (CAS 1641-40-3)
  • Structure : Aromatic cyclic ester with Cl bonded to phosphorus .
  • Reactivity : Similar to this compound but stabilized by aromatic conjugation, reducing reactivity compared to aliphatic esters .
  • Applications : Intermediate in pesticide and antioxidant synthesis .
Salicyl Phosphorochloridite (CAS 5381-99-7)
  • Structure : Combines a salicylic acid backbone with a P–Cl bond .
  • Reactivity: Enhanced electrophilicity due to electron-withdrawing phenolic groups, enabling selective phosphorylation .

Structural and Functional Trends

Molecular and Electronic Features

  • Electrophilicity : P–Cl > P–OR > P–NR₂ due to electronegativity differences.
  • Steric Effects : Bulky substituents (e.g., tetramethylethylene in CAS 14812-59-0) slow hydrolysis but enhance stereoselectivity in reactions .

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